![molecular formula C15H11Cl2NO3 B5109892 N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5109892.png)
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential use in cancer treatment and research.
Mechanism of Action
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide works by binding to the EGFR and preventing its activation by ligands, such as epidermal growth factor (EGF). This inhibition of EGFR activation leads to downstream effects on cell signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have effects on normal cells. It has been found to inhibit the migration and proliferation of smooth muscle cells, and to have anti-inflammatory effects in animal models of asthma and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its specificity for EGFR, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition in vivo.
Future Directions
There are several potential future directions for research on N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more stable analogs of this compound that can achieve sustained inhibition of EGFR signaling. Another potential direction is the use of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other targeted therapies to enhance their efficacy in cancer treatment. Finally, further research is needed to fully understand the effects of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide on normal cells and tissues, particularly in the context of long-term use.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves several steps, including the reaction of 3,5-dichloroaniline with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with ammonia to yield N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used in a variety of scientific research applications, particularly in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential treatment for several types of cancer, including breast, lung, and prostate cancer.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-9-5-10(17)7-11(6-9)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFMKQLGDEXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.